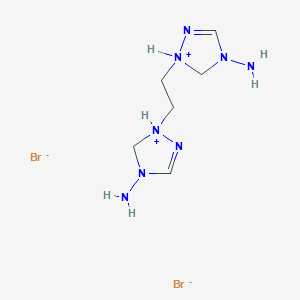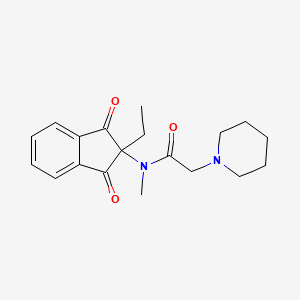
1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- typically involves the reaction of piperidine derivatives with indane-based compounds. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Piperidineacetamide derivatives: Compounds with similar structures but different substituents.
Indane-based compounds: Molecules containing the indane moiety with various functional groups.
Uniqueness
1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is unique due to its specific combination of the piperidine and indane moieties, which may confer distinct chemical and biological properties.
Conclusion
1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is a versatile compound with significant potential in various fields of research and industry. Further studies and detailed literature reviews are essential to fully understand its properties and applications.
Properties
CAS No. |
59209-62-0 |
|---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2-ethyl-1,3-dioxoinden-2-yl)-N-methyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C19H24N2O3/c1-3-19(17(23)14-9-5-6-10-15(14)18(19)24)20(2)16(22)13-21-11-7-4-8-12-21/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3 |
InChI Key |
GQQACVABDQXPCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)N(C)C(=O)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


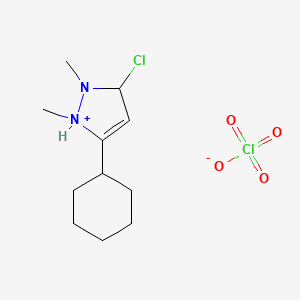
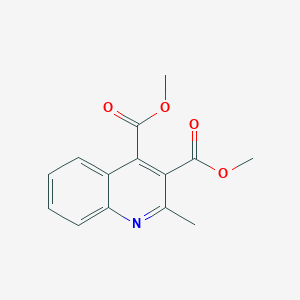

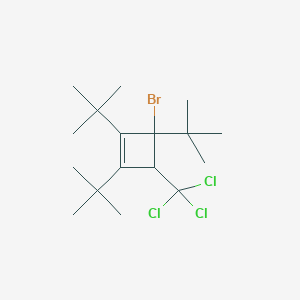
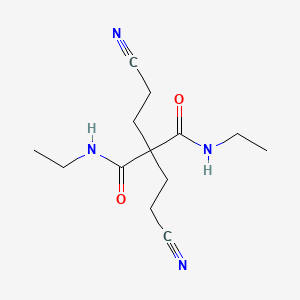


![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
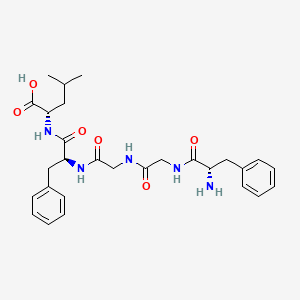

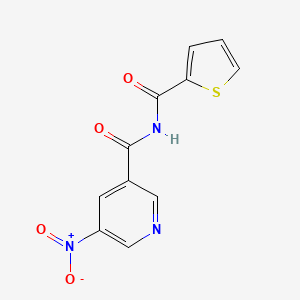
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
